
3H-Indolium, 2-(5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadienyl)-1,3,3-trimethyl-
Übersicht
Beschreibung
The compound “3H-Indolium, 2-(5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadienyl)-1,3,3-trimethyl-” is a complex organic molecule. It is related to the class of compounds known as indoliums, which are derivatives of the heterocyclic compound indole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2H-indol-2-one group, which is a type of indole, and a pentadienyl group, which is a type of hydrocarbon .Wissenschaftliche Forschungsanwendungen
Organic Semiconductor Properties
3H-Indolium derivatives have notable applications in organic semiconductor properties. For instance, the use of a superweak coordinating anion with 3H-Indolium chromophores results in a photoactive organic-inorganic hybrid salt. This modification significantly enhances the fluorescence intensity, lifetime, and smoothness of thin-film surfaces, leading to a record power photovoltaic efficiency of 3.8% for these chromophores (Gesevičius et al., 2018).
Photoconductive Materials
The compounds have been used in the development of photoconductive materials for near-IR radiation. This includes polymer composition films containing 3H-Indolium derivatives, which exhibit increased photoconductivity and reduced activation energy for the photoconduction current (Davidenko et al., 2004).
Optical Switching
3H-Indolium derivatives are used in fast optical switching applications. For example, a specific cyanine dye variant was doped in a nematic liquid crystal, demonstrating potential use in very fast all-optical switching due to its high efficiency in amplified spontaneous emission (Zhao-Hui et al., 2006).
Dye-Sensitized Solar Cells
In the context of dye-sensitized solar cells, specific 3H-Indolium-based cyanine dyes have shown to improve photoelectric conversion efficiency. Co-sensitization with these dyes in solar cells led to a notable increase in power conversion efficiency (Wu et al., 2009).
Spectrophotometric Methods
These compounds have been employed in spectrophotometric methods for the determination of various metal ions. For instance, the reaction of 3H-Indolium derivatives with copper ions has been used for the spectrophotometric determination of different copper oxidation states in semiconductor samples (Balogh et al., 2008).
Photovoltaic Performance
Anion exchange with 3H-Indolium chromophores has been studied to improve the photovoltaic performance of organic solar cells. The charge distribution of the anions showed a clear correlation with device performance, highlighting the importance of anion choice in the design of efficient cyanine dyes for solar applications (Gesevičius et al., 2017).
Synthetic Chemistry
In synthetic chemistry, 3H-Indolium compounds have been involved in novel ring enlargement reactions and structural transformations, contributing to the development of new synthetic approaches and heterocyclic compounds (Mekhael et al., 2002).
Environmental Applications
These derivatives have also found use in environmentally friendly procedures for metal extraction, such as in the extraction of copper, showcasing their versatility beyond conventional applications (Škrlíková et al., 2011).
Composite Photonic Materials
The use of 3H-Indolium doped in polymeric films has been explored for its impact on the fabrication and optical properties of composite photonic materials, offering insights into the interaction of these materials under stress and their potential applications in advanced optics (Courtwright et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6/h7-19H,1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWYLGUXZMRYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36536-22-8 (iodide) | |
| Record name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048221030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
48221-03-0 | |
| Record name | 1,1',3,3,3',3'-Hexamethylindodicarbocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048221030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



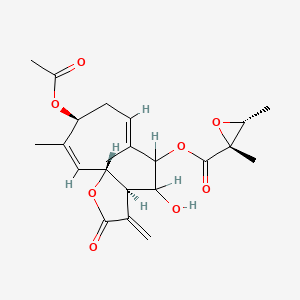
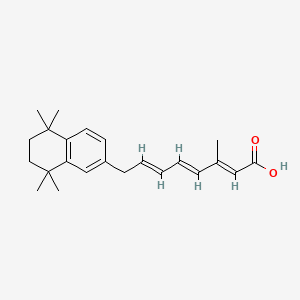
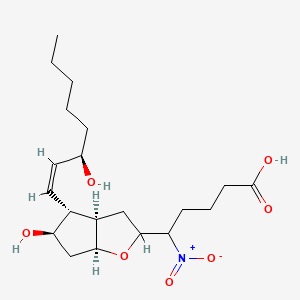
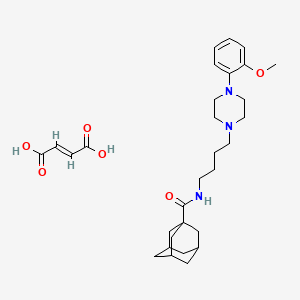
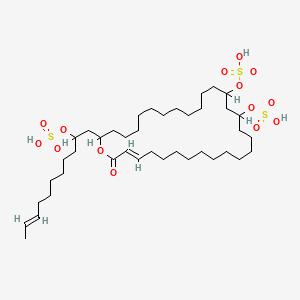

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)
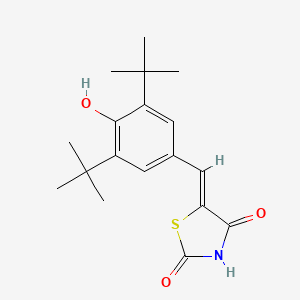


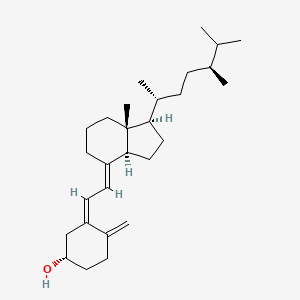

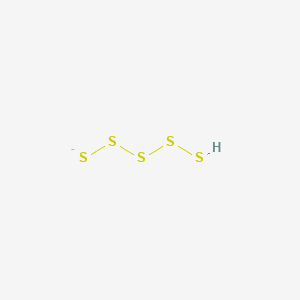
![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)